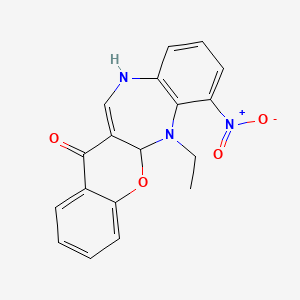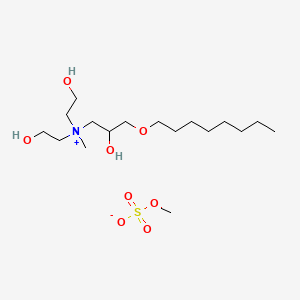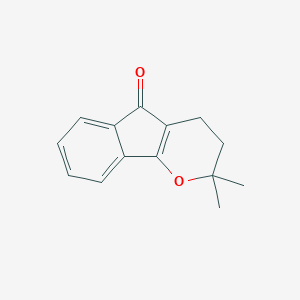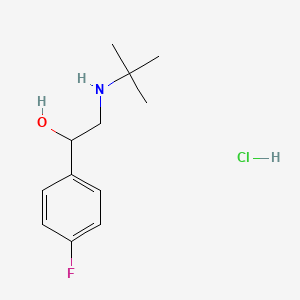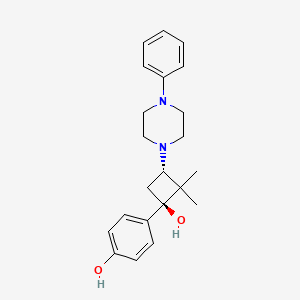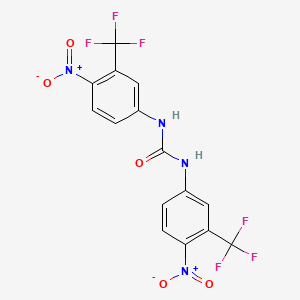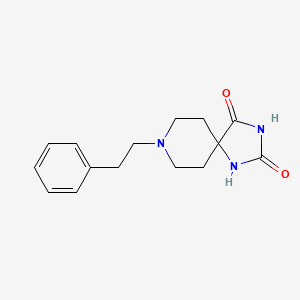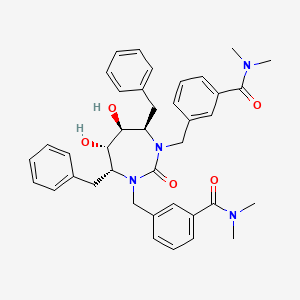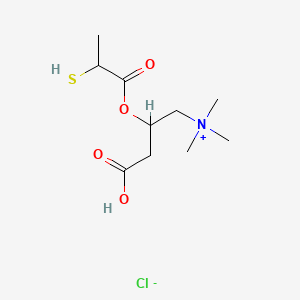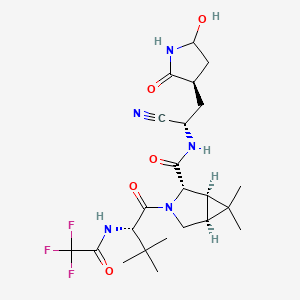
Nirmatrelvir metabolite M4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nirmatrelvir is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease, which is a key enzyme in the replication of the virus . Nirmatrelvir, in combination with ritonavir, is marketed under the name Paxlovid for the treatment of COVID-19 .
Méthodes De Préparation
The preparation of Nirmatrelvir metabolite M4 involves the oxidative metabolism of Nirmatrelvir. This process primarily occurs in the liver, where cytochrome P450 enzymes, particularly CYP3A4, mediate the oxidation of Nirmatrelvir . The synthetic routes for Nirmatrelvir itself have evolved from Pfizer’s original method to more sustainable strategies, such as flow chemistry and multicomponent reactions . These methods focus on optimizing yield and purification processes.
Analyse Des Réactions Chimiques
Nirmatrelvir metabolite M4 undergoes several types of chemical reactions, primarily oxidation. The major oxidative reactions involve the pyrrolidinone ring, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, and the tertiary-butyl group at the P3 position . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation process. The major products formed from these reactions are the oxidized metabolites, including M4 .
Applications De Recherche Scientifique
Nirmatrelvir metabolite M4 has several scientific research applications. In the field of medicine, it is studied for its role in inhibiting the SARS-CoV-2 3C-like protease, which is crucial for the replication of the virus . In chemistry, it serves as a model compound for studying oxidative metabolism mediated by cytochrome P450 enzymes .
Mécanisme D'action
The mechanism of action of Nirmatrelvir metabolite M4 involves the inhibition of the SARS-CoV-2 3C-like protease. This protease is responsible for cleaving polyproteins 1a and 1ab of the virus, which are essential for viral replication . This compound binds to the active site of the protease and forms a covalent interaction with the cysteine residue at position 145, leading to the inactivation of the enzyme .
Comparaison Avec Des Composés Similaires
Nirmatrelvir metabolite M4 can be compared with other similar compounds, such as PF-00835231 and remdesivir. PF-00835231 is another inhibitor of the SARS-CoV-2 3C-like protease, but it is not orally bioavailable like Nirmatrelvir . Remdesivir, on the other hand, is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase . The uniqueness of this compound lies in its potent inhibition of the SARS-CoV-2 3C-like protease and its oral bioavailability .
Propriétés
Numéro CAS |
2755812-07-6 |
|---|---|
Formule moléculaire |
C23H32F3N5O5 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3R)-5-hydroxy-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O5/c1-21(2,3)16(30-20(36)23(24,25)26)19(35)31-9-12-14(22(12,4)5)15(31)18(34)28-11(8-27)6-10-7-13(32)29-17(10)33/h10-16,32H,6-7,9H2,1-5H3,(H,28,34)(H,29,33)(H,30,36)/t10-,11+,12+,13?,14+,15+,16-/m1/s1 |
Clé InChI |
AWSZFCNWIVMPPT-IJIOKDDCSA-N |
SMILES isomérique |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CC(NC3=O)O)C#N)C |
SMILES canonique |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CC(NC3=O)O)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



